molecular formula C9H13ClN2S B6230545 4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine CAS No. 2011319-97-2

4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine

Cat. No.: B6230545
CAS No.: 2011319-97-2
M. Wt: 216.7
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Description

4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, and methylsulfanylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-propylpyrimidine with methylsulfanyl reagents under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyrimidines.

Scientific Research Applications

4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with biological receptors, modulating their signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methyl-2-[3-(methylsulfanyl)propyl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanylpropyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2011319-97-2

Molecular Formula

C9H13ClN2S

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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